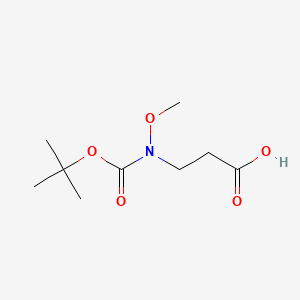

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

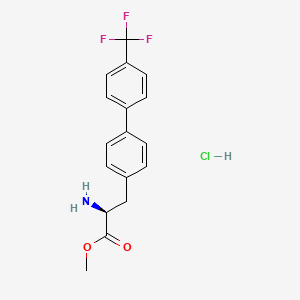

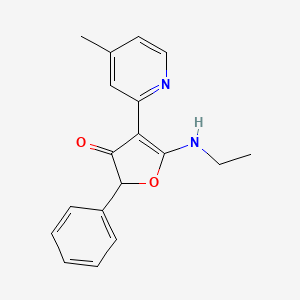

“3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is a chemical compound with the CAS Number: 172299-81-9 . Its IUPAC name is N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . The molecular weight of this compound is 219.24 .

Molecular Structure Analysis

The InChI code for “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is 1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.

Physical And Chemical Properties Analysis

The physical form of “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is not specified in the available information . It has a molecular weight of 219.24 .

Applications De Recherche Scientifique

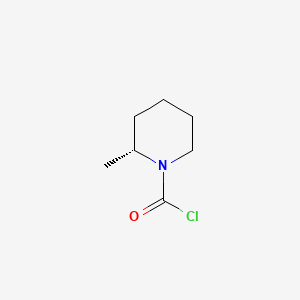

Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)

- Application : Researchers have prepared room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These protected AAILs serve as efficient reactants and reaction media in peptide synthesis. The Boc group protects the reactive side chain and N-terminus, allowing controlled strategies for peptide assembly .

Protein Assembly and Molecular Recognition

- Application : N-Boc-N-methoxy-3-aminopropionic acid (Boc-Dap-OH) acts as a monoprotected derivative of DAP (diaminopropionic acid). Researchers use it in protein assembly directed by synthetic molecular recognition motifs. Additionally, it contributes to the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors .

Solid-Phase Peptide Synthesis

- Application : Boc-Dap-OH finds utility in solid-phase peptide synthesis. Researchers incorporate it into peptides with metal complexing groups, enabling the creation of tailored peptide structures for various applications .

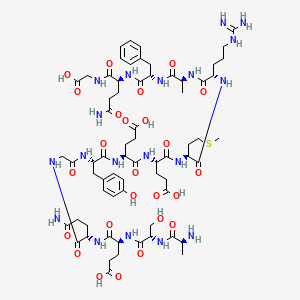

HCV Protease Inhibitors

- Application : Scientists modify Boc-Dap-OH to design analogs with potential activity against hepatitis C virus (HCV) protease. These modified analogs may serve as promising drug candidates .

Biopharmaceutical Production

- Application : Boc-Dap-OH contributes to the synthesis of peptidic V1a receptor agonists, which could have applications in biopharmaceutical research and development .

Advanced Battery Science

- Application : While less common, Boc-Dap-OH has been explored in advanced battery science. Its unique properties may find use in energy storage materials or electrolyte formulations .

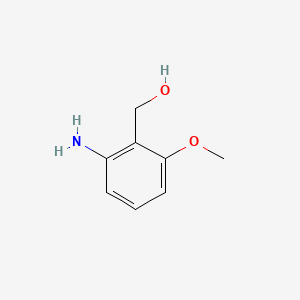

Safety And Hazards

The safety information for “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” indicates that it has some hazards. The GHS pictograms indicate that it has health hazards (GHS07). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name |

3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKPSPBQPPPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703866 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid | |

CAS RN |

172299-81-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)